molecular formula C10H15N5O2 B12362254 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione

8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12362254
M. Wt: 237.26 g/mol
InChI Key: WYFAUGVKCXEUNT-ONEGZZNKSA-N
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Description

8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an amino group, a butenyl side chain, and a dihydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine precursor with an appropriate butenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and butenyl side chain can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-amino-7-oxononanoate: A related compound involved in biotin biosynthesis.

    8-aminoquinoline: Known for its antimalarial properties.

    7-keto-8-amino-pelargonic acid: Another compound in the same family with distinct biological activities.

Uniqueness

8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its diverse range of applications and potential as a versatile research tool.

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C10H15N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4,6-7H,5H2,1-2H3,(H2,11,12)(H,13,16,17)/b4-3+

InChI Key

WYFAUGVKCXEUNT-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CN1C2C(N=C1N)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2C(N=C1N)N(C(=O)NC2=O)C

Origin of Product

United States

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